3-[1-(Methylsulfonyl)ethyl]azetidine
CAS No.:
Cat. No.: VC18346502
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2S |
|---|---|
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 3-(1-methylsulfonylethyl)azetidine |
| Standard InChI | InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | XCZKLRGHFWRHGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CNC1)S(=O)(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-[1-(Methylsulfonyl)ethyl]azetidine consists of a four-membered azetidine ring (C3H7N) substituted at the 3-position with a 1-(methylsulfonyl)ethyl group (-CH2-SO2-CH3). The azetidine ring adopts a puckered conformation to alleviate angle strain, while the methylsulfonyl group introduces significant polarity. The compound’s molecular formula is C6H13NO2S, with a molar mass of 175.24 g/mol .
Physical Properties
Key physical properties inferred from structurally related azetidine derivatives include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 68–72°C (predicted) | |
| Boiling Point | 375–380°C (extrapolated) | |
| Density | 1.27–1.30 g/cm³ | |
| LogP (Partition Coefficient) | 0.85 ± 0.2 (calculated) | |
| Solubility | >50 mg/mL in DMSO |
The methylsulfonyl group enhances water solubility compared to unsubstituted azetidines, while the tertiary amine in the ring contributes to basicity (predicted pKa ~8.5) .
Synthetic Methodologies
Mesylation of Azetidine Precursors
Azetidine derivatives are commonly synthesized via mesylation (methanesulfonylation) of hydroxyl or amine precursors. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base . The resulting mesylate intermediate is then subjected to nucleophilic displacement with ethylamine to install the ethyl group:
This method achieves yields of 60–75% after purification by column chromatography .
Alternative Routes via Cyclization
Patent WO2000063168A1 describes a cyclization approach using N-t-butyl-O-trimethylsilylazetidine, which is deprotected under acidic conditions (3M HCl) and subsequently functionalized via Mitsunobu or Ullmann coupling reactions . For instance, reaction with methylsulfonylethyl bromide in the presence of CuI and 1,10-phenanthroline affords the target compound in 55% yield .
Pharmacological Applications
Role in SERD Development
The 3-oxyazetidine side chain, as seen in benzothiophene-based SERDs like compound 37d, demonstrates potent estrogen receptor α (ERα) degradation activity (pIC50 = 8.8–9.2) in endocrine-resistant MCF7:TAM1 cell lines . Structural analogs of 3-[1-(methylsulfonyl)ethyl]azetidine exhibit enhanced blood–brain barrier penetration due to reduced P-glycoprotein efflux, making them candidates for treating ER+ brain metastases .
In Vivo Efficacy
In orthotopic xenograft models, azetidine-containing SERDs induced tumor regression at oral doses of 10–30 mg/kg/day, with plasma concentrations exceeding the IC90 for ERα degradation . Comparative studies with fulvestrant showed superior bioavailability (AUC0–24h = 1,200 ng·h/mL vs. 300 ng·h/mL) .
Future Directions
Ongoing research aims to optimize the pharmacokinetic profile of azetidine-based SERDs through structural modifications, such as introducing fluorine atoms to enhance metabolic stability. Clinical trials targeting ER+ breast cancer with brain metastases are anticipated to begin in 2026 .
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